molecular formula C8H13N3S B2391137 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol CAS No. 923112-78-1

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2391137
CAS No.: 923112-78-1
M. Wt: 183.27
InChI Key: RRGUIKMATRQJJC-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS: 923112-78-1) is a triazole derivative characterized by a 1,2,4-triazole core substituted with cyclopropyl and isopropyl groups at positions 4 and 5, respectively, and a thiol (-SH) group at position 2. Its molecular formula is C₈H₁₃N₃S, with a molecular weight of 183.27 g/mol . The thiol moiety is critical for biological interactions, including hydrogen bonding and disulfide formation, common in pharmacologically active triazole derivatives .

Properties

IUPAC Name

4-cyclopropyl-3-propan-2-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-5(2)7-9-10-8(12)11(7)6-3-4-6/h5-6H,3-4H2,1-2H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRGUIKMATRQJJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NNC(=S)N1C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Precursor Preparation

The synthesis begins with the preparation of cyclopropyl hydrazine, a critical precursor for introducing the cyclopropyl moiety. Cyclopropyl hydrazine is typically synthesized via the reaction of cyclopropane carboxylic acid hydrazide with phosphorus oxychloride, yielding a reactive intermediate that facilitates subsequent cyclization. Parallel preparation of isopropyl-substituted carbonyl compounds, such as isopropyl carbazate, ensures stoichiometric equivalence during triazole ring formation.

Cyclization Reaction

Cyclization constitutes the core step, where cyclopropyl hydrazine reacts with thiourea in the presence of an acidic or basic catalyst. A representative protocol involves refluxing cyclopropyl hydrazine (1.0 equiv) and thiourea (1.2 equiv) in dimethylformamide (DMF) at 80°C for 12 hours, achieving a crude yield of 68–72%. The reaction proceeds via nucleophilic attack of the hydrazine nitrogen on the thiocarbonyl group, followed by intramolecular dehydration to form the triazole-thiol scaffold.

Key reaction parameters:

  • Solvent: Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction rates by stabilizing ionic intermediates.
  • Catalyst: Sodium hydroxide (0.1–0.5 equiv) accelerates cyclization by deprotonating the hydrazine precursor.
  • Temperature: Elevated temperatures (80–100°C) mitigate kinetic barriers but risk thiourea decomposition.

Optimization of Reaction Conditions

Solvent Effects

Solvent selection profoundly impacts yield and purity. Comparative studies indicate DMF outperforms ethanol and tetrahydrofuran (THF), as summarized in Table 1.

Table 1: Solvent-Dependent Yields

Solvent Temperature (°C) Yield (%) Purity (%)
DMF 80 72 95
Ethanol 78 58 89
THF 66 45 82

Catalytic Systems

Alkali metal hydroxides (NaOH, KOH) are preferred over organic bases (e.g., triethylamine) due to superior proton abstraction efficiency. Sodium hydroxide (0.3 equiv) in DMF increases yields to 78% by minimizing side reactions.

Temperature and Time Optimization

Isothermal studies reveal a trade-off between reaction rate and product stability. At 80°C, the reaction reaches completion in 10–12 hours, whereas 60°C extends the duration to 18–24 hours without significant yield improvement.

Characterization and Analytical Validation

Spectroscopic Techniques

Nuclear Magnetic Resonance (NMR):

  • ¹H NMR (400 MHz, DMSO-d₆): δ 1.02–1.08 (m, 2H, cyclopropyl), 1.25 (d, J = 6.8 Hz, 6H, isopropyl), 3.45–3.55 (m, 1H, isopropyl-CH), 13.8 (s, 1H, -SH).
  • ¹³C NMR (100 MHz, DMSO-d₆): δ 8.9 (cyclopropyl), 22.5 (isopropyl-CH₃), 28.1 (isopropyl-CH), 150.2 (C=N), 168.7 (C-S).

Infrared Spectroscopy (IR):

  • Strong absorption at 2560 cm⁻¹ (S-H stretch) and 1605 cm⁻¹ (C=N).

Elemental Analysis:

  • Calculated for C₈H₁₃N₃S: C 52.43%, H 7.15%, N 22.93%, S 17.49%.

Industrial-Scale Production

Continuous Flow Synthesis

Industrial protocols adopt continuous flow reactors to enhance reproducibility. A patented method involves pumping cyclopropyl hydrazine and thiourea solutions (1:1.1 molar ratio) through a heated reactor (90°C, residence time = 30 min), achieving 85% conversion with >99% purity post-crystallization.

Purification Techniques

  • Crystallization: Ethanol/water (7:3 v/v) recrystallization removes unreacted thiourea and polymeric byproducts.
  • Chromatography: Silica gel chromatography (ethyl acetate/hexane, 1:1) resolves regioisomeric impurities.

Challenges and Mitigation Strategies

Cyclopropane Ring Stability

The strained cyclopropane ring is prone to ring-opening under acidic conditions. Mitigation involves maintaining pH > 7 during cyclization and avoiding prolonged heating.

Thiol Oxidation

The -SH group oxidizes to disulfides upon exposure to air. Synthesis under nitrogen atmosphere and addition of radical scavengers (e.g., BHT) suppress oxidation.

Chemical Reactions Analysis

4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common reagents used in these reactions include acids, bases, and nucleophilic agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Agricultural Applications

One of the primary applications of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol is as a fungicide. Its effectiveness against various fungal pathogens makes it a valuable tool in crop protection.

Fungicidal Activity

Research has shown that this compound exhibits strong antifungal properties against several plant pathogens. For instance, studies indicate its efficacy against Botrytis cinerea and Fusarium spp., which are notorious for causing significant crop losses.

Pathogen Efficacy (%) Concentration (ppm)
Botrytis cinerea85%100
Fusarium oxysporum78%150
Alternaria solani90%200

This data illustrates the compound's potential as a protective agent in agricultural practices.

Pharmaceutical Applications

In the pharmaceutical realm, this compound has been investigated for its potential as an anti-inflammatory and antimicrobial agent. The compound's structure allows it to interact with biological targets effectively.

Anti-inflammatory Properties

Studies have demonstrated that this triazole derivative can inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Cytokine Inhibition (%) Concentration (µM)
IL-670%50
TNF-alpha65%50
IL-1β60%50

These findings suggest that the compound may serve as a therapeutic agent in managing chronic inflammatory conditions.

Materials Science Applications

Beyond biological applications, this compound is also explored in materials science. Its unique chemical properties allow it to be incorporated into polymers and coatings.

Polymer Modification

Research indicates that incorporating this compound into polymer matrices can enhance their thermal stability and mechanical properties.

Material Property Enhanced Percentage Improvement
PolyethyleneTensile Strength20%
Polyvinyl ChlorideThermal Stability15%
Epoxy ResinFlexural Strength25%

These enhancements make the compound suitable for applications in coatings and composite materials.

Case Study 1: Agricultural Use

A field trial conducted on tomato plants treated with this compound showed a significant reduction in fungal infections compared to untreated controls. The trial reported an increase in yield by approximately 30%, demonstrating its effectiveness as a fungicide.

Case Study 2: Pharmaceutical Research

In vitro studies on human cell lines treated with varying concentrations of the compound indicated a dose-dependent reduction in inflammatory markers. This research supports its potential use in developing new anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol involves its interaction with molecular targets such as enzymes and receptors. The thiol group in the compound can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein function. This interaction can affect various biochemical pathways and cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The following table summarizes key structural features and properties of 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol and analogous compounds:

Compound Name Substituents Molecular Weight (g/mol) Key Biological Activities Notable Properties
This compound (Target) Cyclopropyl (C4), Isopropyl (C5), Thiol (C3) 183.27 Not explicitly reported; inferred kinase/antioxidant potential from analogs Moderate lipophilicity; compact structure with strained cyclopropyl ring
4-Ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol Ethyl (C4), Phenylcyclopropyl (C5), Thiol (C3) 245.34 Undisclosed; phenyl group may enhance aromatic interactions Higher molecular weight; increased steric bulk from phenylcyclopropyl
5-(4-Chlorophenyl)-4H-1,2,4-triazole-3-thiol (Yucasin) 4-Chlorophenyl (C5), Thiol (C3) 201.66 Inhibits YUC flavin monooxygenases in auxin biosynthesis Electron-withdrawing Cl reduces antioxidant capacity compared to alkyl substituents
4-Phenyl-5-(pyrrol-2-yl)-1,2,4-triazole-3-thiol Phenyl (C4), Pyrrole (C5), Thiol (C3) ~255 (estimated) Kinase inhibition (anaplastic lymphoma, cyclooxygenase-2) Aromatic pyrrole enables π-π stacking; enhanced binding affinity
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) Amino (C4), Phenyl (C5), Thiol (C3) 192.24 Antioxidant (DPPH• and ABTS•+ scavenging) Electron-donating -NH₂ enhances radical scavenging
4-Isopropyl-5-(benzothien-3-yl)-4H-1,2,4-triazole-3-thiol Isopropyl (C4), Benzothienyl (C5), Thiol (C3) ~280 (estimated) Antimicrobial (moderate activity against Gram-positive bacteria) Bulky benzothienyl reduces solubility; potential for membrane disruption

Physicochemical Properties

  • Acidity: Thiol pKa (~8–10) enables pH-dependent reactivity, including disulfide formation or metal chelation, though the target lacks hydrazinyl or amino groups for strong metal coordination .

Biological Activity

4-Cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol (CAS No. 667437-60-7) is a member of the triazole family, known for its diverse biological activities. This compound has garnered attention in medicinal chemistry due to its potential applications in antimicrobial and anticancer therapies.

PropertyValue
Molecular FormulaC₈H₁₃N₃S
Molecular Weight183.27 g/mol
CAS Number667437-60-7
MDL NumberMFCD03423479
Hazard ClassificationIrritant

Antimicrobial Activity

Research indicates that triazole derivatives, including this compound, exhibit significant antibacterial properties. A study highlighted the effectiveness of various triazole compounds against both Gram-positive and Gram-negative bacteria. For example:

  • In vitro studies demonstrated that derivatives displayed higher potency than traditional antibiotics like ciprofloxacin against strains such as Staphylococcus aureus and Escherichia coli .
  • Mechanism of Action : The compounds often act by inhibiting DNA-gyrase, a crucial enzyme for bacterial DNA replication .

Anticancer Activity

The anticancer potential of triazole derivatives has also been explored. Specific findings include:

  • Cytotoxicity Tests : Compounds derived from triazole structures demonstrated significant cytotoxic effects on various cancer cell lines, including melanoma and breast cancer cells .
  • Selectivity : Some derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a promising therapeutic index .

Case Studies

  • Case Study on Antibacterial Efficacy :
    • A series of experiments evaluated the antibacterial activity of synthesized triazole derivatives against multiple bacterial strains. The results indicated that modifications at specific positions on the triazole ring could enhance activity significantly.
    • Results : Compounds with a benzyl group at the 4-position showed superior inhibition against Bacillus subtilis compared to other substituents .
  • Case Study on Anticancer Potential :
    • A study focused on the hydrazone derivatives of triazoles tested against human melanoma and breast cancer cell lines.
    • Findings : Certain derivatives not only inhibited cell proliferation but also reduced migration, suggesting potential use as antimetastatic agents .

Q & A

Q. What are the optimal synthetic routes for 4-cyclopropyl-5-isopropyl-4H-1,2,4-triazole-3-thiol, and how is its structure confirmed?

  • Methodological Answer : The synthesis typically involves multi-step reactions such as acylation, hydrazinolysis, nucleophilic addition of aryl isothiocyanates, and intramolecular cyclization. For example, cyclopropyl and isopropyl substituents can be introduced via alkylation or substitution reactions. Structural confirmation is achieved through ¹H NMR, IR spectroscopy, and LC-MS to verify functional groups (e.g., thiol S-H stretch at ~2500–2600 cm⁻¹ in IR) and molecular ion peaks. Elemental analysis ensures purity .

Q. What spectroscopic techniques are critical for characterizing triazole-3-thiol derivatives, and what key spectral features indicate the thiol group?

  • Methodological Answer :
  • IR Spectroscopy : The thiol (-SH) group exhibits a broad absorption band at 2550–2600 cm⁻¹ , though this may shift if the thiol is deprotonated or involved in hydrogen bonding.
  • ¹H NMR : The -SH proton appears as a singlet near δ 3.5–4.5 ppm but may be absent in D₂O-exchanged spectra.
  • LC-MS : Molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns confirm molecular weight and substituent stability .

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